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Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B3336620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of 3-[(3-

Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) hydrate in in-situ

hybridization (ISH) techniques. CHAPS, a zwitterionic detergent, offers distinct advantages in

tissue permeabilization and reduction of background noise, leading to improved signal-to-noise

ratios and clearer localization of nucleic acid targets.

Introduction to CHAPS in In-Situ Hybridization
CHAPS is a non-denaturing, zwitterionic detergent widely employed in biochemical applications

to solubilize proteins and disrupt protein-protein interactions while preserving the native state of

the molecules. In the context of in-situ hybridization, CHAPS plays a crucial role in

permeabilizing cell membranes and tissues.[1] This allows for efficient penetration of probes,

antibodies, and other detection reagents, which is essential for successful hybridization and

signal detection.

The zwitterionic nature of CHAPS, possessing both a positive and a negative charge but

maintaining a net neutral charge over a wide pH range, is particularly advantageous for ISH.

This property minimizes non-specific binding of negatively charged probes to the tissue,

thereby reducing background signal and enhancing the clarity of the hybridization results.

While milder than ionic detergents such as SDS, CHAPS is considered more effective at

solubilizing proteins than non-ionic detergents like Triton X-100 or Tween 20, offering a

balanced approach to permeabilization without causing excessive tissue damage.[2]
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Key Applications and Advantages of CHAPS in ISH
Improved Probe Penetration: By effectively permeabilizing tissues, CHAPS facilitates the

access of nucleic acid probes to their target sequences within cells.[1]

Reduced Background Staining: The zwitterionic nature of CHAPS helps to minimize non-

specific binding of probes and detection reagents, leading to a lower background signal.

Enhanced Signal-to-Noise Ratio: The combination of improved probe penetration and

reduced background results in a significantly better signal-to-noise ratio, allowing for the

clear visualization of target transcripts.

Preservation of Tissue Morphology: When used at optimal concentrations, CHAPS effectively

permeabilizes tissues without causing significant damage to cellular and tissue architecture.

Quantitative Data Summary
The optimal concentration of CHAPS can vary depending on the tissue type, fixation method,

and the specific ISH protocol. The following table summarizes recommended starting

concentrations of CHAPS in various buffers used in ISH protocols. It is recommended to

optimize the concentration for each specific application to achieve the best results.

Buffer Type
CHAPS
Concentration (w/v)

Application Reference Protocol

Hybridization Wash

Buffer
0.25%

Post-hybridization

washes for whole-

mount embryos.

Whole Mount In Situ

Hybridization – 5dpf

embryos[3]

Post-Hybridization

Wash
0.1%

Stringency washes for

whole-mount

embryos.

Whole Mount In Situ

Hybridization Protocol

for mRNA Detection[4]

SSC Wash Buffer 0.1%

Post-hybridization

washes for paraffin

sections.

in situ hybridization

protocol for paraffin

sections of Xenopus

tropicalis tadpole

skeletal elements[5]
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Experimental Protocols
Protocol 1: Whole-Mount In-Situ Hybridization (WMISH)
for Embryos
This protocol is adapted for the detection of mRNA in whole vertebrate embryos (e.g.,

zebrafish, Xenopus).

Materials:

Embryos (fixed in 4% paraformaldehyde)

Phosphate Buffered Saline with 0.1% Tween 20 (PBST)

Methanol

Proteinase K

Hybridization Buffer (50% Formamide, 5x SSC, 50 µg/mL Heparin, 500 µg/mL Torula RNA,

0.1% Tween 20)

Hybridization Wash Buffer (50% Formamide, 5x SSC, 0.25% CHAPS)[3]

2x SSC with 0.1% CHAPS[4][6]

0.2x SSC with 0.1% CHAPS[4][6]

Blocking Solution (e.g., 2% Bovine Serum Albumin, 2% Normal Goat Serum in PBST)

Anti-DIG-AP Antibody

NBT/BCIP developing solution

Procedure:

Rehydration: Rehydrate fixed embryos through a graded methanol/PBST series (75%, 50%,

25% methanol in PBST), followed by two washes in 100% PBST for 5 minutes each.
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Permeabilization: Treat embryos with Proteinase K in PBST. The concentration and

incubation time should be optimized based on the embryonic stage and species.

Post-fixation: Stop the Proteinase K reaction by washing with PBST and then post-fix with

4% paraformaldehyde for 20 minutes.

Pre-hybridization: Wash embryos with PBST and then incubate in hybridization buffer for at

least 2 hours at 65°C.

Hybridization: Replace the pre-hybridization buffer with hybridization buffer containing the

digoxigenin (DIG)-labeled RNA probe. Incubate overnight at 65°C.

Post-Hybridization Washes:

Wash twice with pre-warmed Hybridization Wash Buffer (containing 0.25% CHAPS) for 30

minutes each at 65°C.[3]

Wash twice with pre-warmed 2x SSC containing 0.1% CHAPS for 30 minutes each at

65°C.[4][6]

Wash twice with pre-warmed 0.2x SSC containing 0.1% CHAPS for 30 minutes each at

65°C.[4][6]

Immunodetection:

Wash embryos in PBST at room temperature.

Incubate in blocking solution for 2-4 hours at room temperature.

Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.

Washes and Development:

Wash extensively with PBST.

Equilibrate in alkaline phosphatase buffer.

Develop the color reaction using NBT/BCIP solution in the dark.
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Stopping and Storage: Stop the reaction by washing with PBST. Store the stained embryos

in PBST with 0.1% sodium azide or fix in 4% PFA.

Protocol 2: In-Situ Hybridization on Paraffin-Embedded
Sections
This protocol is suitable for detecting mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue

sections.

Materials:

FFPE tissue sections on slides

Xylene

Ethanol (100%, 95%, 70%, 50%)

DEPC-treated water

Proteinase K

Hybridization Buffer

4x SSC with 0.1% CHAPS[5]

2x SSC with 0.1% CHAPS[5]

0.2x SSC with 0.1% CHAPS[5]

Blocking Solution

Anti-DIG-AP Antibody

NBT/BCIP developing solution

Procedure:

Deparaffinization and Rehydration:
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Immerse slides in xylene to remove paraffin.

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in

DEPC-treated water.

Permeabilization: Digest sections with Proteinase K. The concentration and time need to be

optimized for the specific tissue type.

Pre-hybridization: Cover the sections with hybridization buffer and incubate in a humidified

chamber for 2-4 hours at the desired hybridization temperature.

Hybridization: Remove the pre-hybridization buffer and add the hybridization buffer

containing the DIG-labeled probe. Cover with a coverslip and incubate overnight in a

humidified chamber.

Post-Hybridization Washes:

Remove coverslips by immersing the slides in 4x SSC with 0.1% CHAPS at 60°C.[5]

Wash in 2x SSC with 0.1% CHAPS and 50% formamide for 30 minutes at 60°C.[5]

Wash twice in 0.2x SSC with 0.1% CHAPS for 20 minutes each at 60°C.[5]

Immunodetection:

Wash slides in a suitable buffer (e.g., MABT).

Block with blocking solution for at least 1 hour.

Incubate with anti-DIG-AP antibody overnight at 4°C.

Washes and Development:

Wash slides extensively.

Equilibrate in alkaline phosphatase buffer.

Develop the color reaction with NBT/BCIP.
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Counterstaining and Mounting: Counterstain with a suitable nuclear stain if desired,

dehydrate, and mount with a permanent mounting medium.
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Caption: General workflow for in-situ hybridization using CHAPS.
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Caption: Mechanism of CHAPS in facilitating probe hybridization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b3336620#how-to-use-chaps-hydrate-for-in-situ-
hybridization-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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